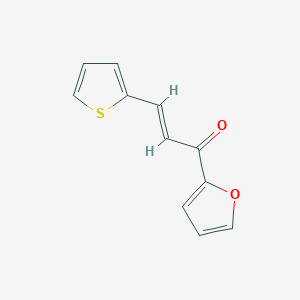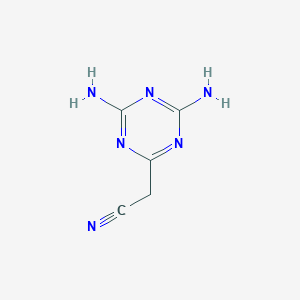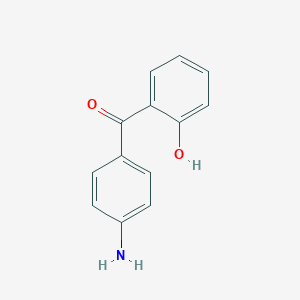
(4-Aminophenyl)(2-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenyl)(2-hydroxyphenyl)methanone, also known as APAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAPM is a white crystalline powder with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.
Wirkmechanismus
The exact mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone is not fully understood. However, it has been suggested that (4-Aminophenyl)(2-hydroxyphenyl)methanone exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that (4-Aminophenyl)(2-hydroxyphenyl)methanone has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low toxicity, which makes it a safe compound to work with. (4-Aminophenyl)(2-hydroxyphenyl)methanone is also relatively easy to synthesize and purify. However, one limitation of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of (4-Aminophenyl)(2-hydroxyphenyl)methanone. One potential area of research is the development of (4-Aminophenyl)(2-hydroxyphenyl)methanone-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of (4-Aminophenyl)(2-hydroxyphenyl)methanone as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone and its biochemical and physiological effects.
Synthesemethoden
(4-Aminophenyl)(2-hydroxyphenyl)methanone can be synthesized through a reaction between 4-aminophenylboronic acid and 2-hydroxybenzaldehyde in the presence of a palladium catalyst. The reaction takes place in a mixture of ethanol and water at a temperature of 80°C. After completion of the reaction, the product is purified through recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)(2-hydroxyphenyl)methanone has been used in various scientific research applications due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
13134-94-6 |
|---|---|
Produktname |
(4-Aminophenyl)(2-hydroxyphenyl)methanone |
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(4-aminophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H,14H2 |
InChI-Schlüssel |
RDQHBBCEAXUGGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
Synonyme |
4'-Amino-2-hydroxybenzophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



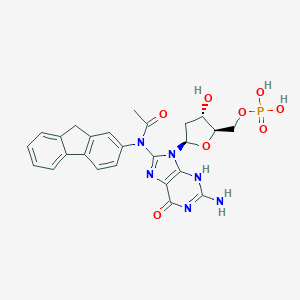
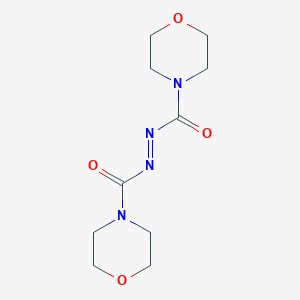
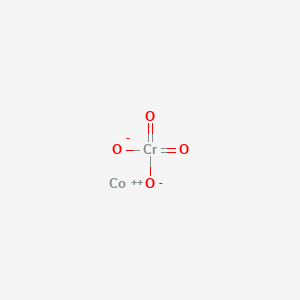
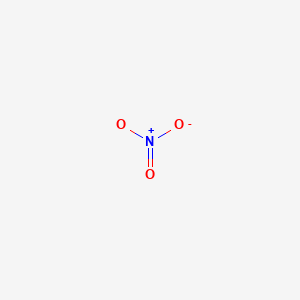
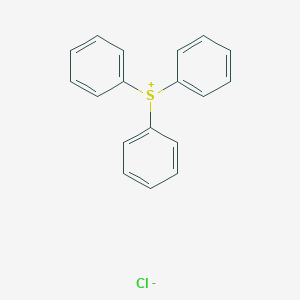
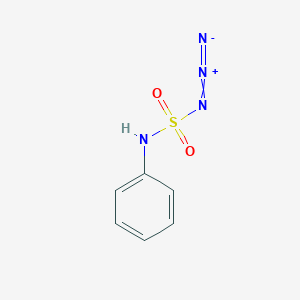
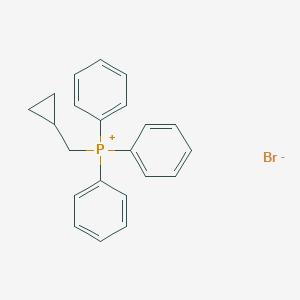
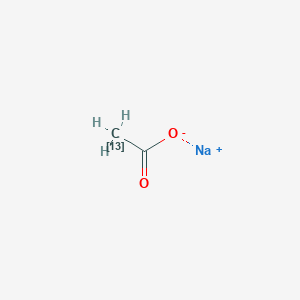
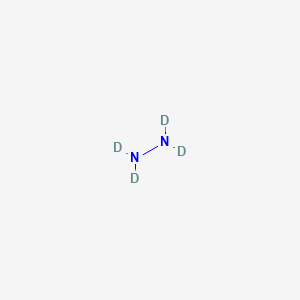
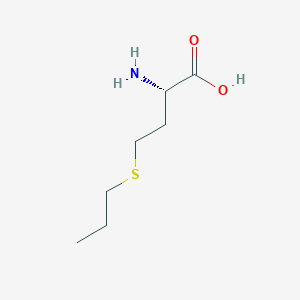
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
